1-(Isoquinolin-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(Isoquinolin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H14N2Cl2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoquinolin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of isoquinoline with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The resulting product is then purified and converted into its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to various purification steps, including crystallization and filtration, to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-1-yl)ethan-1-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolinone derivatives, while reduction may produce isoquinoline-based amines.
Scientific Research Applications
1-(Isoquinolin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-(Isoquinolin-1-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Isoquinolin-4-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the substituent on the isoquinoline ring.
1-(Isoquinolin-3-yl)ethan-1-amine dihydrochloride: Another similar compound with a different substituent position.
1-(Isoquinolin-2-yl)ethan-1-amine dihydrochloride: This compound also has a different substituent position on the isoquinoline ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2901086-34-6 |
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Molecular Formula |
C11H14Cl2N2 |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-isoquinolin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)11-10-5-3-2-4-9(10)6-7-13-11;;/h2-8H,12H2,1H3;2*1H |
InChI Key |
AFKMWNYYWAFJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)N.Cl.Cl |
Origin of Product |
United States |
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